ISAS2 belongs to the family of insertion sequences, specifically related to transposases. It is classified as a unique insertion sequence element that contributes to genetic variation and adaptability within bacterial populations. Its classification highlights its role in mutating genes associated with virulence factors like the A-layer subunit gene (vapA) in Aeromonas salmonicida .
The synthesis of ISAS2 protein can be analyzed through various biochemical techniques. One common method involves using molecular cloning to express the protein in a suitable host, such as Escherichia coli. This process typically includes:
Mass spectrometry and gel electrophoresis are often utilized to confirm the successful expression and purity of the synthesized ISAS2 protein. These techniques help assess molecular weight and structural integrity, ensuring that the protein maintains its functional characteristics post-synthesis .
ISAS2 engages in several biochemical reactions primarily related to its role as a transposable element. Its insertion into target DNA sequences can lead to:
The mechanisms underlying these reactions involve complex interactions with host cellular machinery, including DNA repair systems that may recognize and respond to insertions by either repairing or mutating target sites .
The mechanism by which ISAS2 exerts its effects involves several steps:
Studies indicate that mutations induced by ISAS2 can significantly impact the virulence of Aeromonas salmonicida, suggesting that this protein plays a crucial role in bacterial adaptation and survival under selective pressures found in aquatic environments .
ISAS2 proteins exhibit typical characteristics associated with bacterial proteins, including solubility in aqueous buffers and stability under physiological conditions. Their molecular weights (38,000-39,000 daltons) suggest they are relatively small proteins, which may facilitate rapid diffusion within cellular environments.
Chemically, ISAS2 proteins are composed primarily of amino acids with varying side chains that contribute to their functionality and interaction with other biomolecules. The presence of hydrophobic regions may influence their membrane interactions during pathogenesis .
ISAS2 has potential applications in several scientific fields:
ISAS2 is an insertion sequence (IS) belonging to the ISL3 family of transposable elements, predominantly identified in the fish pathogen Aeromonas salmonicida subsp. salmonicida. Structurally, it exhibits hallmark features of IS elements: terminal inverted repeats (TIRs) flanking a single transposase gene (tnpA). The transposase catalyzes the excision and reintegration of ISAS2 into genomic targets, typically AT-rich regions [3] [6]. Comparative genomic analyses reveal that ISAS2 is one of at least 10 distinct IS types within A. salmonicida, with copy numbers varying significantly across strains. For instance, the reference strain A449 harbors 37 complete copies of the related element ISAS7, while ISAS2 itself contributes to genomic instability through its mobility [3] [9].
ISAS2’s mobility is evidenced by its frequent association with pseudogene formation. In A. salmonicida, ISAS2 insertions disrupt coding sequences via frameshifts, premature stop codons, or genomic rearrangements, leading to functional gene loss. This genomic "scattering" is a key adaptive mechanism in pathogen evolution [6] [9].
Table 1: Key Features of ISAS2
Feature | Description |
---|---|
IS Family | ISL3 |
Structure | Terminal inverted repeats (TIRs) + transposase gene (tnpA) |
Target Site Preference | AT-rich regions |
Genomic Impact | Gene disruption, pseudogenization, genomic rearrangements |
Associated Pathogen | Aeromonas salmonicida subsp. salmonicida |
ISAS2 facilitates horizontal gene transfer (HGT) by mediating the formation of composite transposons. These structures arise when two identical IS elements flank accessory genes (e.g., antibiotic resistance determinants), enabling their collective translocation. In A. salmonicida, ISAS2 and related IS elements (e.g., ISAS5) are embedded within plasmids like pAsa4, which carries antibiotic resistance genes within a Tn21-derived transposon [4] [6]. The plasticity of pAsa4 variants (pAsa4b, pAsa4c) across European and Canadian isolates underscores ISAS2’s role in plasmid evolution through recombination events [6].
Genomic comparisons further demonstrate ISAS2’s contribution to large-scale inversions. For example, a 195-kb chromosomal inversion in strain A449 is flanked by ISAS2 insertions, indicating IS-mediated homologous recombination as the mechanism. Such rearrangements accelerate host adaptation by altering gene expression networks or silencing virulence factors under selective pressures [3] [9].
Table 2: ISAS2-Driven Genomic Rearrangements in Aeromonas salmonicida
Strain/Plasmid | Rearrangement Type | Functional Consequence | IS Elements Involved |
---|---|---|---|
A449 Chromosome | 195-kb inversion | Altered virulence gene expression | ISAS2 |
pAsa4 Variants | Antibiotic cassette shuffling | Resistance to chloramphenicol, tetracyclines, sulfonamides | ISAS2, ISAS5 |
Clinical Isolates | Pseudogenization of vapA | Attenuated surface adhesion | ISAS2 |
ISAS2 directly modulates virulence in A. salmonicida through targeted inactivation of virulence genes. The most characterized example is its insertion into vapA (A-layer structural protein), a critical virulence factor forming a surface protein array. ISAS2 integration into vapA introduces frameshifts or truncations, abolishing A-layer assembly. This loss correlates with reduced adhesion to host tissues, impaired immune evasion, and attenuated pathogenicity in salmonids [3] [6] [9].
The inactivation of vapA represents a trade-off in evolutionary fitness. While ISAS2-mediated vapA disruption reduces acute virulence, it may facilitate chronic infection or environmental persistence under stress (e.g., host immune pressure). Transcriptomic studies confirm downregulation of vapA and co-regulated genes in ISAS2-insertion mutants, rewiring the virulence regulon [9]. Beyond vapA, ISAS2 insertions inactivate other virulence-associated genes, including those encoding proteases, toxins (e.g., aexT), and secretion system components, highlighting its broad role as a pleiotropic modulator of pathogenicity [6] [8].
Table 3: Virulence Genes Inactivated by ISAS2 in Aeromonas salmonicida
Virulence Gene | Function | Insertion Site | Biological Consequence |
---|---|---|---|
vapA | A-layer structural subunit | Coding region | Loss of surface adhesion, immune evasion |
aexT | ADP-ribosylating toxin | Promoter region | Reduced cytotoxicity |
tapA | Type IV pilus assembly | Coding region | Impaired host cell attachment |
ascF | Type III secretion system regulator | 5' UTR | Attenuated secretion of effectors |
Compound List: ISAS2 protein, Transposase TnpA, A-layer protein VapA, Toxin AexT, Type IV pilus TapA, Regulator AscF.
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